molecular formula C21H22N2O3 B4849086 N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide

N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide

Cat. No. B4849086
M. Wt: 350.4 g/mol
InChI Key: KEVIWJIUTLFFFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide, also known as AN-9, is a chemical compound that has been studied for its potential applications in scientific research. AN-9 is a member of the family of compounds known as nitrobenzamides, which have been shown to have a range of biological activities.

Scientific Research Applications

N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide has been studied for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies. In neuroscience, N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide has been shown to modulate the activity of ion channels and receptors, suggesting that it may have potential applications in the treatment of neurological disorders. In immunology, N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide has been shown to modulate the activity of immune cells, suggesting that it may have potential applications in the treatment of autoimmune diseases.

Mechanism of Action

The mechanism of action of N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide is not fully understood, but it is thought to involve the modulation of various signaling pathways within cells. N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell proliferation and survival. N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide has also been shown to modulate the activity of ion channels and receptors, suggesting that it may have direct effects on the function of cells.
Biochemical and physiological effects:
N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide has been shown to inhibit the activity of several kinases, leading to a decrease in cell proliferation and an increase in apoptosis. In neurons, N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide has been shown to modulate the activity of ion channels and receptors, leading to changes in synaptic transmission. In immune cells, N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide has been shown to modulate the activity of various signaling pathways, leading to changes in cytokine production and immune cell function.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide is its relatively high yield in the synthesis process. This makes it a relatively efficient compound to work with in the lab. Additionally, N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide has been shown to have a range of biological activities, making it a potentially useful compound for a range of scientific research applications. However, one limitation of N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several potential future directions for research on N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide. One area of interest is the development of N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide as a potential cancer therapy. Further studies are needed to determine the optimal dosing and administration schedule for N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide in cancer cells. Another area of interest is the potential use of N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide in the treatment of neurological disorders. Further studies are needed to determine the effects of N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide on different types of neurons and to identify potential therapeutic targets. Finally, further studies are needed to elucidate the mechanism of action of N-(2-allyl-2-phenyl-4-penten-1-yl)-4-nitrobenzamide and to identify potential drug targets for future drug development.

properties

IUPAC Name

4-nitro-N-(2-phenyl-2-prop-2-enylpent-4-enyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-3-14-21(15-4-2,18-8-6-5-7-9-18)16-22-20(24)17-10-12-19(13-11-17)23(25)26/h3-13H,1-2,14-16H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVIWJIUTLFFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)(CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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